3-(3-Chlorobenzyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorobenzyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The presence of a 3-chlorobenzyl group and a formyl group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl bromide with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where 3-chlorobenzylboronic acid is coupled with thiophene-2-carbaldehyde using a palladium catalyst and a base like potassium phosphate in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Chlorobenzyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Chlorobenzyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorobenzyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the 3-chlorobenzyl group, making it less hydrophobic and potentially less biologically active.
3-Chlorobenzylthiophene: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.
3-(3-Bromobenzyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Uniqueness
3-(3-Chlorobenzyl)thiophene-2-carbaldehyde is unique due to the presence of both the 3-chlorobenzyl group and the formyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClOS |
---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClOS/c13-11-3-1-2-9(7-11)6-10-4-5-15-12(10)8-14/h1-5,7-8H,6H2 |
InChI Key |
PYGUPWMUPCZRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=C(SC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.